molecular formula C5H7NO3 B13648325 propan-2-yl N-carbonylcarbamate

propan-2-yl N-carbonylcarbamate

Katalognummer: B13648325
Molekulargewicht: 129.11 g/mol
InChI-Schlüssel: PCWJSLJQMQRBKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl N-carbonylcarbamate is a chemical compound with the molecular formula C₄H₉NO₂. It is a type of carbamate, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process .

Another method involves the reaction of isopropylamine with phosgene, followed by the addition of an alcohol. This method requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or organic bases, can further enhance the efficiency of the production process .

Wirkmechanismus

The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the substrate from binding. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pests .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propan-2-yl N-carbonylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel

C5H7NO3

Molekulargewicht

129.11 g/mol

IUPAC-Name

propan-2-yl N-(oxomethylidene)carbamate

InChI

InChI=1S/C5H7NO3/c1-4(2)9-5(8)6-3-7/h4H,1-2H3

InChI-Schlüssel

PCWJSLJQMQRBKB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.